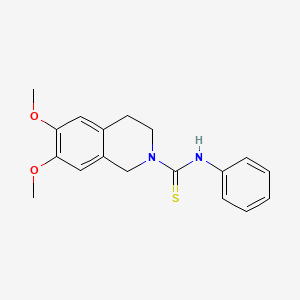

6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

6,7-Dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a substituted isoquinoline derivative featuring a carbothioamide group at the 2-position and methoxy substituents at the 6- and 7-positions. This compound belongs to the tetrahydroisoquinoline family, known for diverse biological activities. Synthesized via the reaction of (+)-salsolidine with phenyl isothiocyanate, it exhibits a high yield of 82% and crystallizes as light yellow crystals with a melting point of 179–181°C. Key spectral data include IR bands at 3344 cm⁻¹ (N–H stretch) and 1596 cm⁻¹ (C=S stretch), and a specific optical rotation of [α]D²⁰ = +179.0° (MeOH) .

Properties

IUPAC Name |

6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-21-16-10-13-8-9-20(12-14(13)11-17(16)22-2)18(23)19-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYQOPSEGQPMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=S)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-311451 typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.

Functionalization: The benzimidazole core is then functionalized with various substituents to achieve the desired chemical structure. This may involve reactions such as alkylation, acylation, or sulfonation.

Final Assembly: The final step involves coupling the functionalized benzimidazole with other molecular fragments to complete the synthesis of WAY-311451.

Industrial Production Methods

Industrial production of WAY-311451 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

WAY-311451 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated benzimidazole derivatives with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

-

Anticancer Activity :

- Isoquinoline derivatives, including this compound, have shown promising anticancer properties. Research indicates that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, structural analogs have demonstrated significant cytotoxic effects against breast and lung cancer cells.

-

Neuroprotective Effects :

- The compound exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further investigation in conditions like Alzheimer's and Parkinson's diseases.

- Antimicrobial Activity :

- Enzyme Inhibition :

Case Study 1: Anticancer Research

A study published in Molecules demonstrated that derivatives of isoquinoline significantly inhibited the growth of human breast cancer cells (MCF-7). The compound's structure was optimized to enhance its binding affinity to cancer-specific receptors .

Case Study 2: Neuroprotection

Research highlighted in Journal of Medicinal Chemistry explored the neuroprotective effects of various isoquinoline derivatives. The study found that modifications at the nitrogen atom influenced the compound's ability to cross the blood-brain barrier and exert neuroprotective effects against oxidative stress-induced neuronal death .

Case Study 3: Antimicrobial Screening

A recent screening of several isoquinoline derivatives revealed that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting its potential application in antibiotic development .

Mechanism of Action

The mechanism of action of WAY-311451 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Synthetic Yields: Carbothioamide synthesis (82%) is more efficient than tert-butyl carboxylate derivatives (63%) . Cyano-substituted analogs achieve yields up to 86%, highlighting the robustness of metal-free cyanation protocols .

- Physical Properties: Carbothioamide derivatives exhibit higher melting points (179–181°C) compared to liquid cyano or ester analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding via –NH and C=S groups) .

Enzyme Inhibition

Reactivity and Functionalization

- Cyano Derivatives: The α-cyanation of N-acyl/sulfonyl tetrahydroisoquinolines proceeds under mild, metal-free conditions, enabling efficient C–CN bond formation (e.g., 6j: 86% yield) .

- Carbothioamide : The thiocarbonyl group may participate in nucleophilic reactions or act as a hydrogen-bond acceptor, differentiating its reactivity from carbonyl-containing analogs .

Spectral and Structural Analysis

- NMR Trends :

- IR Signatures :

- C=S stretches in carbothioamides (~1596 cm⁻¹) contrast with C=O stretches in esters (~1691 cm⁻¹) and sulfonamides (~1364 cm⁻¹ for S=O) .

Biological Activity

6,7-Dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide (commonly referred to as compound 5503-0076) is a synthetic compound belonging to the isoquinoline family. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 328.43 g/mol. The compound features two methoxy groups and a phenyl substituent, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 328.43 g/mol |

| Molecular Formula | C18H20N2O2S |

| LogP | 3.4223 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 26.0594 Ų |

Biological Activity Overview

Research indicates that compounds similar to 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline derivatives exhibit a range of biological activities:

- Anticonvulsant Effects : Studies have shown that isoquinoline derivatives can exhibit anticonvulsant properties. For instance, the structural modifications in related compounds have led to significant anticonvulsant activity in various animal models .

- Antimicrobial Activity : Isoquinoline derivatives have been reported to possess antimicrobial properties against various bacterial strains. The presence of the carbothioamide functional group is believed to enhance this activity by interacting with bacterial enzymes .

- Enzyme Inhibition : Research has indicated that certain isoquinoline derivatives can inhibit enzymes such as carbonic anhydrase and New Delhi metallo-β-lactamase (NDM-1), which are crucial in drug resistance mechanisms in bacteria .

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Receptors : The compound may interact with neurotransmitter receptors or ion channels involved in seizure activity.

- Enzyme Inhibition : By inhibiting critical enzymes involved in metabolic pathways or bacterial resistance mechanisms, the compound can exert therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its analogs:

- Anticonvulsant Activity Study : A study evaluating various isoquinoline derivatives demonstrated that modifications at the N-phenyl position significantly enhanced anticonvulsant activity compared to unmodified counterparts .

- Antimicrobial Efficacy : Research indicated that compounds similar to 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

- Inhibition of NDM-1 : A notable study reported that certain isoquinoline derivatives could effectively inhibit NDM-1, a major contributor to antibiotic resistance in clinical settings. This suggests potential applications in developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide?

The compound can be synthesized via nucleophilic substitution with phenyl isothiocyanate. A general procedure involves refluxing a 6,7-dimethoxy-3,4-dihydroisoquinoline precursor (e.g., a carbaldehyde derivative) with phenyl isothiocyanate in an alcoholic solvent (e.g., ethanol) for 2–4 hours. Post-reaction workup includes concentration, ice quenching, filtration, and purification via recrystallization or chromatography . For intermediates, sodium hypochlorite in tert-butanol has been used to introduce halogen substituents in related isoquinoline systems .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C6/C7, carbothioamide at C2) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .

- Elemental analysis : To validate purity and empirical formula .

- X-ray crystallography : For resolving ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can molecular docking and in vitro assays elucidate its biological interactions?

To study interactions with enzymes/receptors:

- Molecular docking : Use software (e.g., AutoDock) to simulate binding to targets like kinases or GPCRs, leveraging the carbothioamide group’s hydrogen-bonding capacity .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Mitigation strategies:

Q. What structural modifications enhance its pharmacological profile?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability .

- Heterocyclic fusion : Attach dioxane or benzothiazole moieties (as in related compounds) to enhance target selectivity .

- Prodrug strategies : Mask the carbothioamide as a thioester to improve bioavailability .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Process control : Use flow chemistry for exothermic steps (e.g., isothiocyanate addition) to improve safety and consistency .

- Membrane separation : Purify intermediates via nanofiltration to remove unreacted precursors .

Q. What computational tools predict its physicochemical properties?

- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions based on the methoxy and carbothioamide groups .

- DFT calculations : Model redox potentials to assess oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.